3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one
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Overview
Description
3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one is a chemical compound1. It has a unique structure that allows for intricate studies on catalysis, drug synthesis, and material science2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, there is a related study on the chemo-enzymatic synthesis of enantiopure ®-1-chloro-3-(piperidin-1-yl) propan-2-ol3.Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one is represented by the formula C9H16ClNO1. Its unique structure is a valuable asset in the pursuit of scientific advancements2.
Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one include a molecular weight of 191.65 g/mol4. Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided4.Scientific Research Applications
Catalytic Applications
- Ionic Liquid-Based Ru(II)–Phosphinite Compounds : Utilized in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showing significant catalytic activity in the transfer hydrogenation of various ketones. This application demonstrates the compound's utility in catalysis with high conversion rates (Aydemir et al., 2014).
Synthesis of Complex Compounds
- Transition Metal Complexes : Involved in the synthesis of transition metal complexes containing nitrogen heterocyclic sulphur donor ligand. These complexes have been characterized using various spectroscopic techniques (Görgülü et al., 2009).
- Uracil Derivatives : Used in the synthesis and characterization of two uracil derivatives. These compounds have been studied for their interactions with DNA and show potential for biological applications (Yao et al., 2013).
Inhibitory and Antimicrobial Activities
- Src Kinase Inhibitory and Anticancer Activities : A series of derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity on human breast carcinoma cells (Sharma et al., 2010).
- Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for antimicrobial activity against different bacterial and fungal organisms (Nasser et al., 2010).
Material Science and Polymer Synthesis
- Adhesive Polymers : Utilized in the synthesis of monomers for adhesive polymers. These polymers have shown potential for applications in dentistry and other fields requiring strong adhesives (Moszner et al., 2006).
Safety And Hazards
The safety and hazards associated with 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one are not explicitly mentioned in the search results.
Future Directions
The future directions for the study and application of 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one are not specified in the search results. However, its unique structure finds applications in diverse scientific research, including catalysis, drug synthesis, and material science2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
3-chloro-1-(3-methylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKRTQFQKRYNJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399390 |
Source
|
Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |
CAS RN |
349097-98-9 |
Source
|
Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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